4-bromo-2,2-difluoro-2,3-dihydro-1H-indene
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Overview
Description
4-bromo-2,2-difluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H5BrF2. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,2-difluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the radical bromination of 2,3-dihydro-1H-indene followed by fluorination using appropriate fluorinating agents under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,2-difluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted indenes, indanones, and dihydroindenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-2,2-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-bromo-2,2-difluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one: A closely related compound with a ketone functional group.
2,2-difluoro-2,3-dihydro-1H-indene: Lacks the bromine atom but shares the difluoroindene structure.
4-bromo-2,3-dihydro-1H-indene: Similar structure but without the fluorine atoms.
Uniqueness
4-bromo-2,2-difluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
846032-40-4 |
---|---|
Molecular Formula |
C9H7BrF2 |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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